L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine

Description

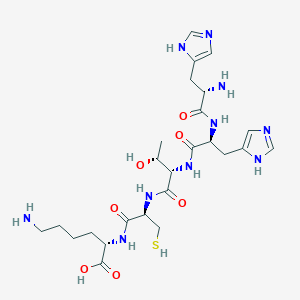

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine is a pentapeptide composed of the amino acids L-histidine, L-threonine, L-cysteine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

CAS No. |

915775-33-6 |

|---|---|

Molecular Formula |

C25H40N10O7S |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C25H40N10O7S/c1-13(36)20(24(40)34-19(10-43)23(39)32-17(25(41)42)4-2-3-5-26)35-22(38)18(7-15-9-29-12-31-15)33-21(37)16(27)6-14-8-28-11-30-14/h8-9,11-13,16-20,36,43H,2-7,10,26-27H2,1H3,(H,28,30)(H,29,31)(H,32,39)(H,33,37)(H,34,40)(H,35,38)(H,41,42)/t13-,16+,17+,18+,19+,20+/m1/s1 |

InChI Key |

PCNFMSNIEKKMJI-MZGCJMJGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino group.

Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Thiol-Based Reactions (Cysteine Residue)

The cysteine residue facilitates redox-sensitive reactions, primarily through its thiol (-SH) group:

Disulfide Bond Formation

-

Reaction : Oxidation of cysteine thiols to form intra- or intermolecular disulfide bonds.

-

Reagents : Hydrogen peroxide (H₂O₂), atmospheric oxygen, or enzymatic catalysts (e.g., disulfide isomerases).

-

Conditions : Mild oxidative environments (pH 7–9, room temperature).

-

Outcome : Stabilizes tertiary/quaternary structures or enables cross-linking with other thiol-containing molecules.

Alkylation/Acylation

-

Reaction : Thiol groups react with alkylating agents (e.g., iodoacetamide) or acylating reagents.

-

Significance : Used to block cysteine reactivity in synthetic modifications or study redox dynamics.

Amine Group Reactions (Lysine Residue)

The ε-amino group of lysine participates in nucleophilic reactions:

Acetylation

-

Reaction : Amine acylation using acetic anhydride or acetyl-CoA.

-

Reagents : Acetic anhydride, trimethylamine (base catalyst).

-

Outcome : Modifies charge and solubility, impacting peptide-protein interactions.

Schiff Base Formation

-

Reaction : Condensation with carbonyl compounds (e.g., aldehydes).

-

Application : Used in bioconjugation or immobilization on sensor surfaces .

Imidazole-Mediated Reactions (Histidine Residues)

Histidine’s imidazole side chain acts as a nucleophile or metal chelator:

Metal Coordination

-

Reaction : Binds transition metals (e.g., Zn²⁺, Cu²⁺) via imidazole nitrogens.

-

Significance : Facilitates enzymatic catalysis or stabilizes protein-metal complexes .

pH-Dependent Proton Transfer

-

Reaction : Imidazole acts as a proton donor/accept or in buffering (pKa ~6.0).

-

Role : Critical for maintaining active-site pH in enzymatic environments.

Hydroxyl Group Reactions (Threonine Residue)

Threonine’s β-hydroxyl group participates in phosphorylation and glycosylation:

Condensation Reactions

-

Reaction : Forms ester or glycosidic bonds via ATP-dependent ligases .

-

Example : DhbFA2 enzyme catalyzes Thr-Cys dipeptide synthesis with:

Crosslinking via Multifunctional Reactions

Combined reactivity of multiple residues enables advanced modifications:

Oxidative Crosslinking

-

Pathway : Concurrent oxidation of cysteine thiols and lysine amines forms sulfonamide or thioether bonds.

-

Applications : Enhances structural rigidity in biomaterials.

Enzymatic Modifications

Host enzymes catalyze site-specific reactions:

Proteolytic Cleavage

Scientific Research Applications

Neuroprotection

Copper and Zinc Toxicity Mitigation

Research indicates that certain peptides, including those similar to L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine, can bind to metal ions like copper and zinc, reducing their redox activity and preventing cellular damage. A study demonstrated that the tripeptide glycyl-L-histidyl-L-lysine (GHK) effectively binds copper ions, thereby preventing copper-induced protein aggregation and cell death in neurodegenerative contexts. This protective mechanism suggests that similar peptides could be explored for their neuroprotective properties against metal-induced toxicity in diseases such as Alzheimer's and Parkinson's disease .

Immunological Applications

Role in Autoantibody Formation

Peptides containing histidine and cysteine residues have been implicated in the modulation of immune responses. Specifically, autoantibodies targeting aminoacyl-tRNA synthetases have been associated with inflammatory myopathies. The presence of this compound or similar compounds may influence the formation of these autoantibodies, providing insights into potential therapeutic strategies for autoimmune diseases .

Therapeutic Development

Potential for Drug Formulation

The unique combination of amino acids in this compound presents opportunities for developing novel therapeutic agents. For example, lysine derivatives have been studied for their roles in muscle recovery and as adjuncts in treating conditions like herpes simplex virus outbreaks . The incorporation of this pentapeptide into drug formulations could enhance efficacy through synergistic effects with existing treatments.

Biochemical Research

Protein Interaction Studies

The structural characteristics of this compound make it a valuable candidate for studying protein interactions and folding mechanisms. Its ability to form specific interactions with other biomolecules can provide insights into cellular processes and the development of protein-based therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residues may participate in metal ion binding, affecting enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.

L-Histidyl-L-lysine: A dipeptide with potential therapeutic applications.

Uniqueness

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, while the histidine residues enable metal ion binding, making it a versatile compound for various applications.

Biological Activity

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine is a complex peptide composed of five amino acids: L-histidine, L-threonine, L-cysteine, and L-lysine. This peptide exhibits a range of biological activities due to its unique structure and functional groups. The following sections will explore its biological activities, potential applications, and relevant research findings.

This compound features both polar and non-polar amino acids, which enables versatile interactions in biochemical environments. The presence of functional groups in its amino acids contributes to its reactivity and biological activity. Notably, the peptide can form disulfide bonds due to the cysteine residues, enhancing its stability and potential interactions with other biomolecules.

Biological Activities

-

Enzyme Interactions :

- This peptide can influence enzyme activity through binding interactions that modulate substrate specificity or catalytic efficiency. For instance, it may interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis by catalyzing the attachment of amino acids to their corresponding tRNAs.

- Antioxidant Properties :

- Antimicrobial Activity :

-

Metal Ion Coordination :

- The peptide's structure allows for the coordination of metal ions, which can enhance its biological activity and stability. This property is particularly relevant in therapeutic applications where metal ions play a critical role in enzymatic functions.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of various peptides on aminoacyl-tRNA synthetases, including those similar to this compound. It was found that certain peptides could significantly inhibit the activity of these enzymes, suggesting potential applications in treating diseases associated with dysregulated protein synthesis .

Table: Comparative Analysis of Similar Peptides

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| L-Histidyl-Lysine | Involved in protein synthesis | Focuses on lysine's role in metabolism |

| L-Cysteinyl-Prolyl-Threonyl | Known for antioxidant properties | Emphasizes antioxidant capacity |

| L-Prolyl-Threonyl | Involved in collagen synthesis | Highlights structural roles in proteins |

| L-Threonyl-Cysteinyl | Involved in immune responses | Focuses on immune modulation |

Potential Applications

- Therapeutics : Due to its biological activities, this peptide could be explored for therapeutic applications in treating inflammatory diseases or infections.

- Nutraceuticals : The antioxidant properties may make it suitable for use in dietary supplements aimed at reducing oxidative stress.

- Biotechnology : Its ability to interact with enzymes could be harnessed in biotechnological applications for developing novel biocatalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.